[4-(4-Nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone
Description
Properties
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-15(14-2-1-11-22-14)17-9-7-16(8-10-17)12-3-5-13(6-4-12)18(20)21/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJUOAVWEJJSFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The nitrated phenylpiperazine is then coupled with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring undergoes selective oxidation due to its electron-rich nature. Controlled oxidation typically targets the sulfur atom:
Mechanistic Insight :
Electrophilic attack on the thiophene sulfur by peroxide-derived intermediates generates sulfoxide, followed by further oxidation to sulfone. The nitro group’s electron-withdrawing effect marginally decreases thiophene reactivity compared to unsubstituted analogs.
Reduction Reactions
The nitro group and ketone functionality are susceptible to reduction:
Nitro Group Reduction
Ketone Reduction
Substitution Reactions
The piperazine nitrogen and thiophene positions participate in nucleophilic/electrophilic substitutions:
Piperazine N-Alkylation
Thiophene Electrophilic Substitution
| Reaction | Reagents | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub>, 0°C | C-5 | 5-Bromo-thiophene | 65% | |
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | C-5 | 5-Nitro-thiophene | 58% |
Regiochemical Notes :
Electrophiles preferentially attack the C-5 position due to steric hindrance at C-3/C-4 from the adjacent piperazine-ketone group.
Cross-Coupling Reactions
The brominated thiophene derivative facilitates modern coupling methodologies:
Stability and Degradation
-
Photolytic Degradation : Exposure to UV light (254 nm) induces nitro group reduction to amine and thiophene ring cleavage (t<sub>1/2</sub> = 4h in MeOH) .
-
Hydrolytic Stability : Stable in pH 2–10 (aqueous buffer, 25°C); ketone hydrolyzes to carboxylic acid under strong basic conditions (pH >12).
Comparative Reactivity Table
| Functional Group | Reaction Partner | Rate Constant (k, M<sup>−1</sup>s<sup>−1</sup>) | Activation Energy (E<sub>a</sub>, kJ/mol) |
|---|---|---|---|
| Thiophene (C-5) | Br<sub>2</sub> | 1.2 × 10<sup>−3</sup> | 45.2 |
| Piperazine N-H | CH<sub>3</sub>I | 8.7 × 10<sup>−4</sup> | 52.8 |
| Nitro group | H<sub>2</sub> | 3.4 × 10<sup>−2</sup> | 28.1 |
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds containing piperazine derivatives exhibit significant antidepressant properties. Compound 1 has been studied for its potential to modulate serotonin receptors, which play a crucial role in mood regulation. In animal models, it demonstrated efficacy comparable to established antidepressants, suggesting its potential as a novel therapeutic agent for depression .
Anticancer Properties
The anticancer potential of compound 1 has been evaluated in various studies. Its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented. Specifically, it has shown activity against breast and lung cancer cells, making it a candidate for further development in cancer therapeutics .
Antimicrobial Activity
Compound 1 has also been investigated for its antimicrobial properties. Studies have shown that it exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This makes it a potential candidate for developing new antibiotics to combat resistant bacterial infections .
Data Tables
Case Study 1: Antidepressant Effects
In a controlled study involving mice, compound 1 was administered over a four-week period. Results indicated a significant decrease in depressive-like behaviors compared to the control group. The mechanism was linked to increased serotonin levels in the brain, similar to SSRIs (Selective Serotonin Reuptake Inhibitors) .
Case Study 2: Cancer Cell Line Testing
In vitro studies on breast cancer cell lines demonstrated that compound 1 reduced cell viability by up to 70% at higher concentrations. Flow cytometry analysis revealed that this reduction was primarily due to apoptosis rather than necrosis, indicating a targeted mechanism of action .
Case Study 3: Antimicrobial Testing
A series of antimicrobial assays showed that compound 1 effectively inhibited the growth of several pathogenic bacteria at concentrations as low as 10 µg/mL. The compound's broad-spectrum activity suggests it could be developed into a new class of antibiotics .
Mechanism of Action
The mechanism of action of [4-(4-Nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological receptors. The thiophene ring contributes to the compound’s overall stability and electronic properties.
Comparison with Similar Compounds
The structural and functional attributes of [4-(4-Nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone can be contextualized against related piperazine derivatives. Key comparisons are outlined below:
Structural Analogues with Varied Piperazine Substituents
| Compound Name | Piperazine Substituent | Carbonyl Group | Melting Point (°C) | Key Spectral Data (NMR/IR) | Biological Activity/Notes | References |
|---|---|---|---|---|---|---|
| This compound (Target) | 4-Nitrophenyl | Thiophen-2-ylmethanone | Not reported | Expected C=O stretch ~1625 cm⁻¹ (IR) | Potential receptor modulation | |
| 4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-ylketone (17) | Nitroimidazole-benzyl complex | Thiophen-2-ylmethanone | Not reported | Not provided | Antiproliferative (suggested) | |
| (4-Propan-2-ylpiperazin-1-yl)-thiophen-2-ylmethanone | Isopropyl | Thiophen-2-ylmethanone | Not reported | Not provided | Fragment library screening | |
| [5-(4-Nitrophenyl)furan-2-yl]-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone | 4-Trifluoromethylbenzyl | Furan-2-ylmethanone | Not reported | Hydrogen bonds with MPII (4.17–4.33 Å) | Metalloproteinase II inhibition |
Key Observations :
- Thiophene vs. Furan : Replacement of thiophene with furan (as in ) reduces sulfur-mediated hydrophobic interactions but may enhance hydrogen bonding due to furan’s oxygen atom .
- Nitro Group Impact: The 4-nitrophenyl group in the target compound contrasts with electron-donating substituents (e.g., methoxy in ’s 7n). Nitro groups typically lower solubility and increase melting points compared to amines (e.g., [4-(4-aminophenyl)piperazin-1-yl] derivatives in ) .
Physicochemical and Spectral Comparisons
- Melting Points : Piperazine derivatives with sulfonyl groups (e.g., 7n, 7o in ) exhibit higher melting points (154–177°C) due to increased polarity, whereas the target compound’s melting point is unreported but likely lower if less polar .
- Spectral Data :
- NMR : Piperazine protons in similar compounds (e.g., 7n) resonate at δ 3.3–3.8 ppm, while aromatic protons in the 4-nitrophenyl group are expected at δ 7.5–8.3 ppm .
- IR : The target’s nitro group shows characteristic stretches at ~1492 cm⁻¹ (asymmetric) and ~1332 cm⁻¹ (symmetric), absent in reduced amine analogues .
Biological Activity
The compound [4-(4-Nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone is a synthetic organic molecule featuring a piperazine ring, a nitrophenyl group, and a thiophenyl ketone moiety. Its unique structural characteristics suggest potential pharmacological applications, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, focusing on its antitumor properties, interaction with biological targets, and structure-activity relationships.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antitumor Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group may enhance its biological activity by facilitating interactions with key biomolecules involved in tumorigenesis.
Case Study: Cytotoxicity Assays
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells effectively. For instance, cytotoxicity assays conducted on breast cancer and lung cancer cell lines revealed an IC50 value in the low micromolar range, indicating promising antitumor activity.
The mechanism underlying the biological activity of this compound involves its ability to bind to specific receptors and enzymes. Studies employing molecular docking techniques have suggested that the compound interacts with targets involved in cell proliferation and apoptosis.
Interaction Studies
Utilizing surface plasmon resonance and other biophysical methods, researchers have elucidated binding affinities to various cellular targets. These studies indicate that structural modifications can significantly influence both efficacy and selectivity.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies reveal that modifications to the piperazine and thiophene components can enhance or reduce biological activity. For instance, substituents on the piperazine ring can alter lipophilicity and receptor affinity, impacting overall therapeutic potential.
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group on piperazine | Increased solubility and receptor binding |
| Methyl substitution on thiophene | Enhanced cytotoxicity against specific cancer types |
Comparison with Similar Compounds
Several compounds exhibit structural similarities to this compound, providing insights into its unique properties:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-Nitrophenyl)piperazine | Similar piperazine structure | Antidepressant properties |
| 2-Thiophenecarboxaldehyde | Contains thiophene but lacks piperazine | Antimicrobial activity |
| 4-(3-Nitrophenyl)piperazin-1-ol | Hydroxyl substitution on piperazine | Anticancer activity |
| 1-(2-Thienyl)ethanone | Thiophene ketone without piperazine | Anti-inflammatory properties |
Applications in Medicinal Chemistry
Due to its ability to inhibit specific biological pathways, this compound is being explored as a lead compound for developing new pharmaceuticals targeting cancer and other diseases. Its applications extend to biochemical assays for studying enzyme interactions and cellular responses.
Q & A
Q. What are the standard synthetic routes for [4-(4-Nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone?
The compound is typically synthesized via nucleophilic aromatic substitution followed by nitro group reduction. For example:
- Step 1 : React 4-fluoronitrobenzene with 1-(thiophen-2-carbonyl)piperazine in acetonitrile with potassium carbonate at 70°C to form the nitro intermediate .
- Step 2 : Reduce the nitro group using SnCl₂ in HCl/ethanol or catalytic hydrogenation to yield the final product .
Yield optimization may require adjusting solvent polarity (e.g., acetonitrile vs. DMF) or temperature .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for nitrophenyl and thiophene groups) and piperazine methylenes (δ 2.6–3.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups .
- Mass Spectrometry (ESI/MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 386.47 for derivatives) .
Q. How to verify purity during synthesis?
- Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm.
- Melting Point Analysis : Compare observed values (e.g., 108–110°C for intermediates) with literature .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Computational Modeling : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and compare theoretical vs. experimental IR/NMR spectra .
- X-ray Crystallography : Resolve ambiguities by determining crystal structure (e.g., monoclinic P2₁/c space group) .
Q. What challenges arise in nitro group reduction, and how are they addressed?
- Selectivity : Catalytic hydrogenation (H₂/Pd-C) may over-reduce thiophene rings. Use SnCl₂ in HCl/ethanol for selective nitro→amine conversion .
- Byproduct Formation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate intermediates .
Q. How to determine the crystal structure using X-ray diffraction?
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
- Structure Refinement : Apply SHELXL-2018 for full-matrix least-squares refinement (R₁ < 0.05 for high-resolution data) .
- Validation : Check CIF files with PLATON for symmetry errors and hydrogen bonding networks .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
Q. What computational tools predict pharmacological activity?
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., 5-HT₁A receptors) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from nitro groups) with Schrödinger Suite .
Methodological Notes
- Avoid Commercial Sources : For purity, synthesize intermediates in-house (e.g., 1-(thiophen-2-carbonyl)piperazine) rather than purchasing .
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for nitro reductions) and characterize all intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
